N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
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Overview
Description
N’-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves the reaction of 4-propan-2-ylphenylamine with maleic anhydride to form an intermediate, which is then reacted with pyridine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Similar in structure but with different substituents.
Pyrrolizines: Contain a fused pyrrolidine and benzene ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
N’-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide is unique due to its specific combination of a pyrrolidine ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
956779-28-5 |
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Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C19H20N4O3/c1-12(2)13-5-7-15(8-6-13)23-17(24)10-16(19(23)26)21-22-18(25)14-4-3-9-20-11-14/h3-9,11-12,16,21H,10H2,1-2H3,(H,22,25) |
InChI Key |
CQMYJYPUJGXPID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CN=CC=C3 |
solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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